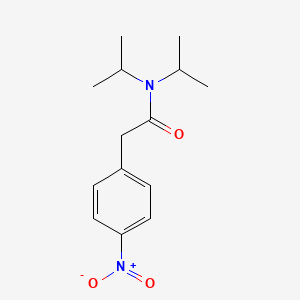![molecular formula C16H16N2O2S B5775442 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as HDAC inhibitor, is a chemical compound that has been used in scientific research for a variety of purposes. This compound is known for its ability to inhibit histone deacetylase, which plays a crucial role in gene expression and regulation. The purpose of
Wirkmechanismus
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors work by inhibiting the activity of histone deacetylase enzymes, which are responsible for removing acetyl groups from histones. This results in the relaxation of chromatin structure, allowing for increased accessibility of DNA to transcription factors and other regulatory proteins. This increased accessibility leads to changes in gene expression and regulation, which can have a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors depend on the specific application and context in which they are used. In cancer treatment, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In neurological disorders, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been shown to promote neuronal survival and regeneration. In epigenetic research, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been used to study gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors in lab experiments include their ability to induce changes in gene expression and regulation, their specificity for histone deacetylase enzymes, and their potential for use in cancer treatment and neurological disorders. However, there are also limitations to using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors, including their potential toxicity and off-target effects, as well as the need for further research to fully understand their mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors, including the development of more specific and potent inhibitors, the exploration of their potential for use in combination therapies, and the investigation of their role in epigenetic inheritance and transgenerational effects. Additionally, further research is needed to fully understand the mechanisms of action of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors and their potential for use in a variety of scientific research applications.
In conclusion, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors are a promising class of chemical compounds that have been used in a wide range of scientific research applications. Their ability to inhibit histone deacetylase enzymes has led to their use in cancer treatment, neurological disorders, and epigenetic research. While there are limitations to their use, the potential benefits of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors make them an important area of study for future research.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors involves the reaction of 2-hydroxy-4,5-dimethylbenzamide with carbon disulfide and potassium hydroxide. This reaction results in the formation of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been used in a wide range of scientific research applications, including cancer treatment, neurological disorders, and epigenetics. These inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by promoting neuronal survival and regeneration. Furthermore, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitors have been used in epigenetic research to study gene expression and regulation.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-8-13(14(19)9-11(10)2)17-16(21)18-15(20)12-6-4-3-5-7-12/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUMQHZROMSLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
